An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-4-ethynyl-D-phenylalanine
An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-4-ethynyl-D-phenylalanine
Introduction: A Versatile Building Block for Modern Peptide Science
N-Fmoc-4-ethynyl-D-phenylalanine is a synthetically derived, non-proteinogenic amino acid that has emerged as a powerful tool for researchers, chemists, and drug development professionals. Its unique trifunctional structure, comprising a D-configured alpha-amino acid backbone, a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a reactive terminal ethynyl (alkyne) moiety, offers a confluence of properties that enable novel approaches in peptide synthesis and bioconjugation. This guide provides an in-depth exploration of the chemical properties of N-Fmoc-4-ethynyl-D-phenylalanine and its practical applications in the laboratory.
The incorporation of the D-enantiomer of phenylalanine can significantly enhance the proteolytic stability of peptides, a critical attribute for the development of peptide-based therapeutics[1]. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for an orthogonal protection strategy that is stable to the acidic conditions often used for side-chain deprotection[2][3]. The terminal alkyne functionality is the key to this molecule's versatility, serving as a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[4][5]. This allows for the precise and stable conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads[6].
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Fmoc-4-ethynyl-D-phenylalanine is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [7][8] |
| CAS Number | 2349583-54-4 | [7][8] |
| Molecular Formula | C₂₆H₂₁NO₄ | [8] |
| Molecular Weight | 411.46 g/mol | [8] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Purity | Typically >95% | [8] |
| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [9][10] |
Solubility Profile
| Solvent | Solubility | Rationale / Notes |
| N,N-Dimethylformamide (DMF) | Highly Soluble | A polar aprotic solvent that is the standard for most SPPS applications. It effectively solvates the Fmoc-amino acid and the growing peptide chain.[11][12][13] |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Another polar aprotic solvent, often used as a substitute for DMF. It can be particularly effective for solvating hydrophobic peptides and reducing aggregation.[12][13] |
| Dichloromethane (DCM) | Sparingly Soluble | A less polar solvent, generally not ideal for dissolving Fmoc-amino acids for coupling reactions, but can be used for washing steps.[12] |
| Methanol / Ethanol | Slightly Soluble | Protic solvents that are generally not used for coupling reactions in Fmoc-SPPS. |
| Water | Insoluble | The hydrophobic nature of the Fmoc group and the phenyl ring renders the molecule insoluble in aqueous solutions. |
Expert Insight: For practical applications, dissolving N-Fmoc-4-ethynyl-D-phenylalanine in high-purity, amine-free DMF or NMP is recommended to ensure optimal performance in coupling reactions. The use of aged or low-quality DMF can contain dimethylamine impurities, which can lead to premature Fmoc deprotection[12].
Spectroscopic and Analytical Characterization
Confirming the identity and purity of N-Fmoc-4-ethynyl-D-phenylalanine is crucial before its use in synthesis. This is typically achieved through a combination of spectroscopic and chromatographic techniques. While a dedicated public repository of spectra for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the protons of the D-phenylalanine residue, the Fmoc protecting group, and the terminal alkyne.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C≡C-H Stretch (Alkyne) | ~3300 (sharp) |
| C=O Stretch (Carboxylic Acid) | ~1710 |
| C=O Stretch (Urethane) | ~1690 |
| C≡C Stretch (Alkyne) | ~2110 (weak) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For N-Fmoc-4-ethynyl-D-phenylalanine, the expected monoisotopic mass is approximately 411.1471 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids and the resulting peptides[14][15]. A typical analytical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA)[15][16].
Chemical Reactivity and Stability
The chemical behavior of N-Fmoc-4-ethynyl-D-phenylalanine is dictated by its three key functional components: the Fmoc group, the carboxylic acid, and the ethynyl group.
The Fmoc Protecting Group: Base-Lability
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in DMF[3][17][18]. This deprotection proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct and liberating the free amine of the amino acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key applications of N-Fmoc-4-ethynyl-D-phenylalanine.
Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing N-Fmoc-4-ethynyl-D-phenylalanine on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N-Fmoc-4-ethynyl-D-phenylalanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIEA), reagent grade
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dichloromethane (DCM), ACS grade or higher
-
Diethyl ether, anhydrous
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of N-Fmoc-4-ethynyl-D-phenylalanine:
-
In a separate vial, dissolve 3.0 equivalents of N-Fmoc-4-ethynyl-D-phenylalanine and 2.9 equivalents of HBTU in DMF.
-
Add 6.0 equivalents of DIEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of a peptide containing a 4-ethynyl-D-phenylalanine residue with an azide-functionalized molecule.
Materials:
-
Purified peptide containing 4-ethynyl-D-phenylalanine
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate or Tris buffer, pH 7-8)
-
Degassed water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the peptide-alkyne and the azide-molecule in a suitable degassed buffer or a mixture of buffer and a co-solvent like DMSO or DMF.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide-alkyne solution (final concentration typically 10-100 µM) and the azide-molecule (typically 2-5 fold molar excess).
-
Add the THPTA ligand solution (final concentration to achieve a ligand:copper ratio of 5:1).
-
Add the CuSO₄ solution (final concentration typically 50-200 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and the copper catalyst.
Expert Insight: The use of a copper-chelating ligand like THPTA is crucial for stabilizing the Cu(I) oxidation state and preventing oxidative damage to the peptide, particularly to sensitive residues like methionine and cysteine.[19] Degassing the solvents is important to minimize the oxidation of Cu(I) to the inactive Cu(II) state.
Conclusion
N-Fmoc-4-ethynyl-D-phenylalanine stands as a testament to the power of chemical innovation in advancing peptide science. Its unique combination of a D-amino acid core for enhanced stability, an Fmoc group for seamless integration into established SPPS protocols, and a bioorthogonal ethynyl handle for versatile "click" conjugation makes it an invaluable asset for researchers in drug discovery, chemical biology, and materials science. By understanding its chemical properties and employing optimized protocols, scientists can unlock the full potential of this versatile building block to create novel and impactful peptide-based constructs.
References
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Accessed March 7, 2024. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. Accessed March 7, 2024. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Accessed March 7, 2024. [Link]
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Research Collection. Accessed March 7, 2024. [Link]
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Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. 2013. [Link]
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Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. Accessed March 7, 2024. [Link]
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A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. ResearchGate. Accessed March 7, 2024. [Link]
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Solubility of amino acid (AA) derivatives in DMF, neat green solvents... ResearchGate. Accessed March 7, 2024. [Link]
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Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. 2022. [Link]
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Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Humana Press; 1994. [Link]
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. Accessed March 7, 2024. [Link]
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How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. February 2, 2023. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. December 15, 2011. [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. 2014. [Link]
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Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. 2013. [Link]
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Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2011. [Link]
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Introduction to Peptide Synthesis. Current Protocols in Protein Science. 2007. [Link]
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Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. 2020. [Link]
-
5 Dimensional Structural Characterization of Synthetic Peptides. PharmaCompass.com. May 26, 2014. [Link]
-
Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. 2019. [Link]
-
4-Methyl-D-phenylalanine, N-FMOC protected. PubChem. Accessed March 7, 2024. [Link]
-
Strategies for Improving Peptide Stability and Delivery. Frontiers in Pharmacology. 2021. [Link]
-
Planning a Peptide Synthesis. AAPPTec. Accessed March 7, 2024. [Link]
-
Fmoc-4-Amino-L-phenylalanine. PubChem. Accessed March 7, 2024. [Link]
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